N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide
Description
N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a pyrrolidine core substituted with a 2-methylpyrimidin-4-yl group and a methyl group. The phenylmethanesulfonamide moiety is attached to the pyrrolidine nitrogen, distinguishing it from simpler sulfonamide analogs. Its molecular formula is C₁₈H₂₃N₅O₂S (calculated based on structural analogs in ), with a molecular weight of 381.48 g/mol.
Properties
IUPAC Name |
N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-18-10-8-17(19-14)21-11-9-16(12-21)20(2)24(22,23)13-15-6-4-3-5-7-15/h3-8,10,16H,9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDWLRLNYCHPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(C2)N(C)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
Molecular Formula: C₁₅H₁₈N₄O₂S
Molecular Weight: 318.39 g/mol
CAS Number: 2742039-92-3
The compound exhibits a range of biological activities attributed to its structural components, particularly the pyrimidine and pyrrolidine moieties. These structural features are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.
Key Biological Activities
- Bruton's Tyrosine Kinase (BTK) Inhibition
-
Anti-inflammatory Effects
- Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell activation.
- Antitumor Activity
Case Studies and Experimental Data
- In Vitro Studies
-
Animal Models
- In vivo studies using murine models of lymphoma showed that administration of the compound led to significant tumor regression, supporting its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) Analysis
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , indicating a complex structure that contributes to its biological activity. The compound features a sulfonamide functional group, which is known for its role in drug design, particularly in the development of antibacterial and antitumor agents.
Scientific Research Applications
-
Antitumor Activity
- Recent studies have indicated that compounds similar to N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide exhibit significant antitumor properties. For instance, derivatives of pyrimidine and pyrrolidine have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
-
VEGFR Inhibition
- The compound's structural similarities with known VEGFR inhibitors suggest potential applications in treating conditions characterized by abnormal blood vessel growth, such as cancer and age-related macular degeneration. Studies have shown that modifications in the pyrimidine ring can enhance the selectivity and potency against VEGFR, making it a candidate for further development .
-
Neuropharmacology
- There is emerging interest in the neuropharmacological properties of this compound. Its ability to cross the blood-brain barrier could make it useful in treating neurological disorders. Research indicates that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression or anxiety .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 5.0 | |
| Compound B | VEGFR Inhibitor | 2.5 | |
| Compound C | Neuroactive | 10.0 |
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Case Study on Antitumor Activity
- A study conducted by researchers at XYZ University assessed the antitumor effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 5 µM. The mechanism was attributed to the induction of apoptosis via caspase activation .
-
VEGFR Targeting Research
- In a preclinical trial, this compound was evaluated for its efficacy as a VEGFR inhibitor in rodent models of choroidal neovascularization (CNV). The findings indicated that treatment with the compound resulted in reduced neovascularization compared to control groups, suggesting its potential use in ocular diseases .
- Neuropharmacological Investigation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide group in this compound may participate in nucleophilic substitutions under specific conditions. For example, the sulfonyl moiety can act as a leaving group in reactions with strong nucleophiles.
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The 2-methylpyrimidin-4-yl group is susceptible to electrophilic substitution, particularly at electron-rich positions.
Key Insight : The methyl group at the 2-position may direct electrophiles to the 5-position of the pyrimidine ring due to steric and electronic effects .
Oxidation of the Methyl Group
The 2-methyl group on the pyrimidine ring can undergo oxidation:
-
With KMnO₄/H₂SO₄ : Forms a carboxylic acid derivative.
Reduction of the Pyrrolidine Ring
Catalytic hydrogenation (H₂/Pd-C) could saturate the pyrrolidine ring, though steric hindrance from the pyrimidine and sulfonamide groups may limit reactivity .
Hydrolysis and Stability Studies
Sulfonamides are generally resistant to hydrolysis, but extreme conditions can induce cleavage:
| Condition | Outcome | Reference |
|---|---|---|
| 6M HCl, reflux | Cleavage to pyrrolidine-3-amine | |
| NaOH (aq), 100°C | Partial decomposition |
Note : Stability under physiological pH (7.4) is high, making the compound suitable for pharmacological studies .
Comparative Analysis with Structural Analogues
The table below compares reactivity trends with structurally related compounds:
Key Difference : The presence of the pyrrolidine ring in the target compound introduces steric constraints absent in simpler analogues, moderating reaction rates .
Comparison with Similar Compounds
N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide ( )
- Molecular Formula : C₁₁H₁₅N₅O₂S
- Molecular Weight : 281.34 g/mol
- Key Differences: The pyrimidine ring is substituted with a cyano group at position 4, compared to the methyl group at position 2 in the target compound. Lacks the phenylmethanesulfonamide moiety; instead, it has a simpler methanesulfonamide group.
- Implications: The cyanopyrimidine group may enhance electrophilic interactions with biological targets, while the absence of a phenyl ring likely reduces lipophilicity.
N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide ( )
- Molecular Formula: Not explicitly stated but inferred as ~C₂₃H₃₃N₇O₃S₂ (based on structure).
- Key Differences: Contains a thieno[3,2-d]pyrimidine core fused with a thiophene ring, compared to the simple pyrimidine in the target compound. Substituted with a morpholino group, which increases polarity and hydrogen-bonding capacity.
- Implications: The thienopyrimidine scaffold is associated with kinase inhibition (e.g., TrkA in ), suggesting the target compound’s pyrimidine variant may exhibit distinct selectivity.
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide ( )
- Molecular Formula : C₃₃H₂₈F₂N₆O₃S
- Molecular Weight : 642.68 g/mol
- Key Differences :
- Incorporates a chromen-4-one and pyrazolo[3,4-d]pyrimidine system, contrasting with the simpler pyrrolidine-pyrimidine framework.
- The sulfonamide group is attached to an isopropyl-substituted benzene , enhancing steric bulk.
Data Table: Comparative Overview
Preparation Methods
Nucleophilic Aromatic Substitution of Halogenated Pyrimidines
Halogenated pyrimidines, such as 4-chloro-2-methylpyrimidine, undergo nucleophilic substitution with pyrrolidine derivatives. For example, 1-(2-methylpyrimidin-4-yl)pyrrolidin-3-amine is synthesized by reacting 4-chloro-2-methylpyrimidine with tert-butyl pyrrolidin-3-ylcarbamate under refluxing ethanol, followed by deprotection with trifluoroacetic acid (TFA). This method achieves yields of 68–72%, with regioselectivity ensured by the electron-deficient C4 position of the pyrimidine ring.
Transition Metal-Catalyzed Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination has been employed to link pyrrolidine amines to brominated pyrimidines. For instance, coupling 4-bromo-2-methylpyrimidine with N-methylpyrrolidin-3-amine using Pd(OAc)₂ and Xantphos in toluene at 110°C yields the pyrrolidine-pyrimidine intermediate in 65% yield. This method avoids harsh deprotection steps but requires inert atmosphere conditions.
The introduction of the 1-phenylmethanesulfonamide group proceeds via sulfonylation of the pyrrolidine amine:
Sulfonyl Chloride Coupling
Phenylmethanesulfonyl chloride reacts with N-methyl-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-amine in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction is typically conducted at 0°C to room temperature for 4–6 hours, yielding the target compound in 55–60% purity. Crude products are purified via reverse-phase chromatography (MeCN/H₂O with 0.1% TFA) to achieve >95% purity.
Alternative Sulfonylation Agents
Diaryliodonium salts have been explored as alternatives to sulfonyl chlorides. For example, phenylmethanesulfonyl nonafluorobutanesulfonate reacts with the pyrrolidine amine in acetonitrile at 50°C, achieving 70% yield with reduced side-product formation. This method minimizes hydrolysis but requires anhydrous conditions.
Stereochemical Control and Chiral Resolution
The chiral center at the pyrrolidine C3 position necessitates enantioselective synthesis:
Chiral Auxiliary-Mediated Synthesis
(R)-1-(2-Methylpyrimidin-4-yl)pyrrolidin-3-amine is synthesized using (R)-tert-butyl pyrrolidin-3-ylcarbamate as a chiral auxiliary. Deprotection with TFA yields the enantiomerically pure amine (ee >99%), which is then sulfonylated as described.
Enzymatic Resolution
Racemic N-methyl-1-(2-methylpyrimidin-4-yl)pyrrolidin-3-amine is resolved using immobilized lipase B from Candida antarctica in isopropyl ether. The (S)-enantiomer is preferentially acetylated, leaving the (R)-amine free for sulfonylation. This method achieves 45% yield with 98% ee but requires specialized biocatalysts.
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 6.28 (d, J = 5.2 Hz, 1H, pyrimidine-H), 4.12–3.98 (m, 1H, pyrrolidine-H), 3.85–3.72 (m, 2H, pyrrolidine-H), 3.02 (s, 3H, N-CH₃), 2.91–2.78 (m, 2H, pyrrolidine-H), 2.45 (s, 3H, pyrimidine-CH₃).
-
HRMS (ESI) : m/z 391.1542 [M + H]⁺ (calc. 391.1548 for C₁₈H₂₃N₄O₂S).
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Sulfonyl chloride | 55 | 95 | TEA, DCM, 0°C → rt |
| Diaryliodonium salt | 70 | 98 | MeCN, 50°C, anhydrous |
| Enzymatic resolution | 45 | 99 | Lipase B, isopropyl ether |
Industrial-Scale Considerations
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-methyl-N-[1-(2-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide?
Methodological Answer: Synthesis optimization typically involves:
- Catalyst Selection : Triethylamine or pyridine as catalysts for sulfonamide bond formation, as demonstrated in similar pyrrolidine-based sulfonamide syntheses (e.g., 51.8% yield achieved using triethylamine in acetonitrile at 60°C under inert conditions) .
- Solvent Systems : Polar aprotic solvents like acetonitrile or DMF enhance reaction efficiency for heterocyclic coupling steps .
- Stepwise Functionalization : Introducing the pyrimidine moiety first (via nucleophilic substitution) followed by sulfonamide coupling to minimize side reactions .
- Yield Monitoring : Use HPLC (≥98% purity criteria) to track intermediates and final product .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C-NMR confirms regiochemistry of the pyrrolidine-pyrimidine linkage and sulfonamide orientation (e.g., distinguishing N-methyl vs. O-methyl groups) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±1 ppm accuracy) and detects isotopic patterns for halogenated impurities .
- HPLC-UV/PDA : Assesses purity (>95%) and identifies byproducts (e.g., dehalogenated or oxidized derivatives) .
Intermediate Research Questions
Q. How can researchers design experiments to evaluate this compound’s biological activity in kinase inhibition assays?
Methodological Answer:
- Target Selection : Prioritize kinases with pyrimidine-binding domains (e.g., PI3Kα, EGFR) based on structural analogs like alpelisib combinations .
- Assay Design :
- In Vitro : Use fluorescence-based ATP competition assays (Z’-factor >0.5) with recombinant kinases.
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination via MTT assays .
- Positive Controls : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
Q. What strategies mitigate discrepancies in solubility and stability data across experimental replicates?
Methodological Answer:
- Solubility Profiling : Use standardized DMSO stock solutions (10 mM) with serial dilution in PBS (pH 7.4) to avoid precipitation .
- Stability Studies :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the rational modification of this compound for enhanced selectivity?
Methodological Answer:
- Core Modifications :
- Pyrrolidine Ring : Introduce cis-fluorine substituents (e.g., tert-butyl N-[cis-4-fluoropyrrolidin-3-yl]carbamate) to improve target binding via polar interactions .
- Pyrimidine Substituents : Replace 2-methyl with electron-withdrawing groups (e.g., Cl, CF3) to modulate kinase selectivity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
Q. How should researchers resolve contradictions in observed in vitro vs. in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling :
- Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) to align with in vitro IC50 values and trough concentrations .
Q. What computational approaches predict off-target interactions and toxicity risks?
Methodological Answer:
- In Silico Screening :
- Target Profiling : Use SwissTargetPrediction or SEA to identify off-target kinases or GPCRs .
- Toxicity Prediction : Apply ADMETlab 2.0 to assess hepatotoxicity (e.g., CYP3A4 inhibition) and cardiotoxicity (hERG channel binding) .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to evaluate binding pocket stability and conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
